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Compound of Interest

Compound Name: 6,7-Dihydroquinolin-8(5H)-one

Cat. No.: B1314719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of 6,7-Dihydroquinolin-
8(5H)-one, a heterocyclic ketone of interest in medicinal chemistry and pharmaceutical

synthesis. A comparative analysis with structurally related compounds is presented to aid in the

interpretation of its spectral features. The information herein is intended to support researchers

in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison
The spectroscopic properties of 6,7-Dihydroquinolin-8(5H)-one are compared with those of

relevant cyclic ketones and aromatic nitrogen heterocycles: Cyclohexanone, α-Tetralone, and

Quinoline. These compounds serve as valuable benchmarks for understanding the influence of

the fused pyridine ring and the conjugated carbonyl system on the spectral characteristics.

¹H NMR Data
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

Validation & Comparative

Check Availability & Pricing
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Compound Protons
Chemical Shift
(ppm)

Multiplicity

6,7-Dihydroquinolin-

8(5H)-one

H-2, H-3, H-4

(Pyridine ring)
~7.0 - 8.5 m

H-5 (CH₂) ~3.0 t

H-6 (CH₂) ~2.2 m

H-7 (CH₂) ~2.6 t

Cyclohexanone H-2, H-6 (α-CH₂) ~2.3 m

H-3, H-4, H-5 (β,γ-

CH₂)
~1.7 - 1.9 m

α-Tetralone H-8 (Aromatic) ~8.0 dd

H-5, H-6, H-7

(Aromatic)
~7.2 - 7.5 m

H-4 (CH₂) ~3.0 t

H-3 (CH₂) ~2.1 m

H-2 (CH₂) ~2.6 t

Quinoline H-2 ~8.9 dd

H-3 ~7.4 dd

H-4 ~8.1 d

H-5, H-6, H-7, H-8 ~7.5 - 7.8 m

Note: The chemical shifts for 6,7-Dihydroquinolin-8(5H)-one are approximate and based on

typical values for similar structures. For precise data, refer to the spectra provided by suppliers

such as ChemicalBook.[1]

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Validation & Comparative
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Compound Carbon Atoms Chemical Shift (ppm)

6,7-Dihydroquinolin-8(5H)-one C=O ~197

Quaternary (Pyridine ring

fusion)
~148, ~128

CH (Pyridine ring) ~150, ~137, ~127, ~121

CH₂ (Aliphatic ring) ~39, ~28, ~22

Cyclohexanone C=O ~211

CH₂ ~42, ~27, ~25

α-Tetralone C=O ~198

Quaternary (Aromatic) ~145, ~133

CH (Aromatic) ~126-133

CH₂ (Aliphatic ring) ~39, ~30, ~23

Quinoline Quaternary ~148, ~128

CH
~150, ~136, ~129, ~128, ~126,

~121

Note: The chemical shifts for 6,7-Dihydroquinolin-8(5H)-one are approximate and based on

typical values for similar structures. A documented ¹³C NMR spectrum can be found on the

Human Metabolome Database.[2]

IR Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Validation & Comparative

Check Availability & Pricing
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Compound C=O Stretch
C=C/C=N
Stretch
(Aromatic)

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

6,7-

Dihydroquinolin-

8(5H)-one

~1685 ~1600, ~1580 ~3050 ~2950

Cyclohexanone ~1715 - - ~2940, ~2860

α-Tetralone ~1685 ~1600, ~1580 ~3070 ~2950

Quinoline -
~1620, ~1580,

~1500
~3050 -

Note: The IR data for 6,7-Dihydroquinolin-8(5H)-one is predicted based on its functional

groups.

Mass Spectrometry Data
Table 4: Mass Spectrometry (MS) Data Comparison

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

6,7-Dihydroquinolin-

8(5H)-one
C₉H₉NO 147.17 147 (M+), 119, 91

Cyclohexanone C₆H₁₀O 98.14
98 (M+), 83, 70, 55,

42

α-Tetralone C₁₀H₁₀O 146.19 146 (M+), 118, 90

Quinoline C₉H₇N 129.16 129 (M+), 102, 76

Note: The fragmentation pattern for 6,7-Dihydroquinolin-8(5H)-one is predicted based on its

structure.

Experimental Workflow

Validation & Comparative

Check Availability & Pricing
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The general workflow for the spectroscopic characterization of a compound like 6,7-
Dihydroquinolin-8(5H)-one is outlined below.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Elucidation

Synthesis of
6,7-Dihydroquinolin-8(5H)-one

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Processing
& Interpretation

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are general and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 6,7-Dihydroquinolin-8(5H)-one in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

Validation & Comparative

Check Availability & Pricing
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NMR tube. Ensure the sample is fully dissolved.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)

Relaxation Delay: 1-2 seconds

Pulse Angle: 30-45 degrees

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃

at 7.26 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Acquisition Parameters:

Spectral Width: ~220 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background Correction: A background spectrum of the empty ATR crystal should be

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with

a Gas Chromatography (GC) system for sample introduction.

Ionization Energy: 70 eV (standard).

Mass Range: m/z 40-400.

Validation & Comparative

Check Availability & Pricing
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Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+)

and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used

for accurate mass measurement and elemental composition determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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